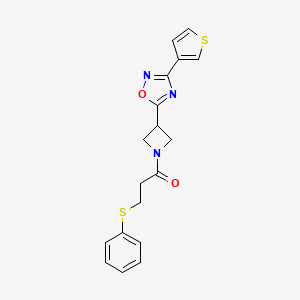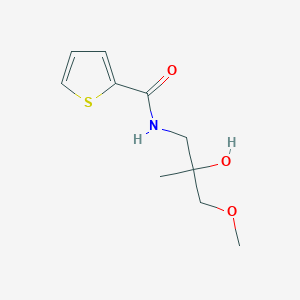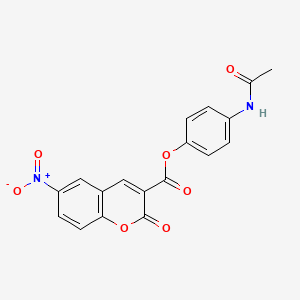![molecular formula C19H19NO3S2 B2384486 N-(2-{[2,2'-bitiofeno]-5-il}-2-hidroxietil)-4-etoxi-benzamida CAS No. 2097900-80-4](/img/structure/B2384486.png)
N-(2-{[2,2'-bitiofeno]-5-il}-2-hidroxietil)-4-etoxi-benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide: is an organic compound that features a bithiophene core, which is a common motif in organic electronics and materials science. The compound is characterized by its unique structure, which includes a bithiophene unit, a hydroxyethyl group, and an ethoxybenzamide moiety. This combination of functional groups endows the compound with interesting chemical and physical properties, making it a subject of study in various scientific fields.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of conjugated polymers and small molecules for organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Biology: In biological research, derivatives of this compound are studied for their potential as bioactive molecules, including antimicrobial and anticancer agents .
Medicine: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development, particularly in targeting specific enzymes or receptors .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as conductive polymers and sensors .
Mecanismo De Acción
Target of Action
It’s known that 2,2’-bithiophene derivatives have been studied for their potential use as hole transport materials (htms) in perovskite solar cells (pscs) . The role of HTMs is to facilitate the movement of positive charges (holes) from the perovskite layer to the electrode in PSCs .
Mode of Action
The compound interacts with its targets by facilitating charge mobility due to the π-electrons present in the system . This interaction results in a change in the electronic, photophysical, and photovoltaic properties of the HTMs .
Biochemical Pathways
The compound’s role as an htm suggests it plays a part in the electron transport chain in pscs .
Result of Action
The result of the compound’s action as an HTM is the efficient transport of positive charges, which contributes to the overall efficiency of PSCs . The newly engineered molecules based on the 2,2’-bithiophene core displayed a lower band gap and a greater λ max in dimethylformamide solvent, compared to the model molecule . The power conversion efficiencies (PCEs) of all newly designed molecules were high compared with the reference molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of 2-bromothiophene with a suitable boronic acid derivative under palladium catalysis . The resulting bithiophene derivative is then functionalized with a hydroxyethyl group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and yield. Catalysts and reagents are selected to minimize costs and environmental impact, ensuring the process is both economically and ecologically viable .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated or acylated derivatives.
Comparación Con Compuestos Similares
2,2’-Bithiophene: A simpler analog without the hydroxyethyl and ethoxybenzamide groups.
5,5’-Bis(trimethylstannyl)-2,2’-bithiophene: Used in the synthesis of conjugated polymers.
2,2’5’,2’'-Terthiophene: A trimer of thiophene units with similar electronic properties.
Uniqueness: N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl and ethoxybenzamide groups allows for additional interactions and modifications, making it more versatile compared to simpler bithiophene derivatives .
Propiedades
IUPAC Name |
4-ethoxy-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-2-23-14-7-5-13(6-8-14)19(22)20-12-15(21)16-9-10-18(25-16)17-4-3-11-24-17/h3-11,15,21H,2,12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUPWWYOSJRAQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2384404.png)







![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2384417.png)
![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2384418.png)




